molecular formula C14H14ClN3O3S B4890192 N~1~-(5-chloro-2-pyridinyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

N~1~-(5-chloro-2-pyridinyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4890192
M. Wt: 339.8 g/mol
InChI Key: QFVAXSINTHSUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(5-chloro-2-pyridinyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 3466B, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of CGP 3466B is not fully understood, but it is believed to work by protecting neurons from oxidative stress and preventing cell death. It has been shown to inhibit the activity of a protein called GAPDH, which plays a role in cell death pathways. Additionally, CGP 3466B has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that CGP 3466B has a number of biochemical and physiological effects. It has been shown to protect neurons from oxidative stress, reduce inflammation, and improve mitochondrial function. Additionally, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of CGP 3466B is that it is a small molecule compound, which makes it relatively easy to synthesize and study in the lab. Additionally, it has been shown to have neuroprotective effects in a variety of animal models, which makes it a promising candidate for further study. However, one limitation of CGP 3466B is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on its effects.

Future Directions

There are a number of future directions for research on CGP 3466B. One area of focus is on understanding its mechanism of action in more detail, which could lead to the development of more targeted therapies. Additionally, researchers are interested in exploring its potential use in other neurodegenerative diseases, as well as in other areas such as stroke and traumatic brain injury. Finally, there is interest in developing more potent derivatives of CGP 3466B that could have even greater therapeutic potential.

Synthesis Methods

CGP 3466B is synthesized through a multi-step process that involves the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. The resulting compound is then reacted with N-methylglycine and phenylsulfonyl chloride to form N~1~-(5-chloro-2-pyridinyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, or CGP 3466B.

Scientific Research Applications

CGP 3466B has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It has also been investigated for its potential use in stroke and traumatic brain injury.

properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(5-chloropyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-18(22(20,21)12-5-3-2-4-6-12)10-14(19)17-13-8-7-11(15)9-16-13/h2-9H,10H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVAXSINTHSUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[benzenesulfonyl(methyl)amino]-N-(5-chloropyridin-2-yl)acetamide

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